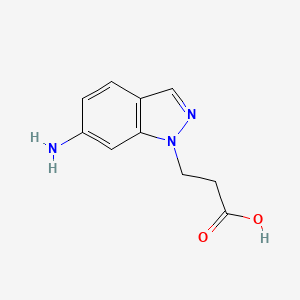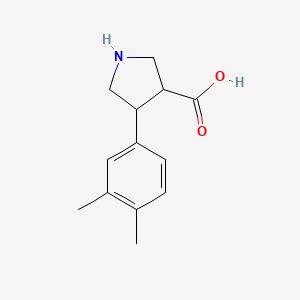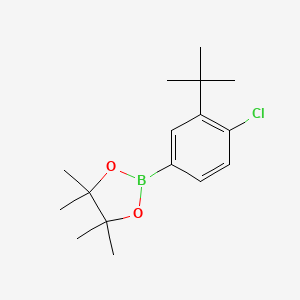
2-(3-Tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butyl group and a chlorine atom on the phenyl ring, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-tert-butyl-4-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
2-(3-Tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
科学研究应用
2-(3-Tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties, such as polymers and electronic materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2-(3-Tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transfer of the aryl or vinyl group from the boronic ester to the halide, forming a new carbon-carbon bond. The tert-butyl and chlorine substituents can influence the reactivity and selectivity of the reaction.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the tert-butyl group.
Pinacolborane: A boronic ester with different substituents on the boron atom.
Uniqueness
2-(3-Tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both tert-butyl and chlorine substituents on the phenyl ring. These groups can influence the compound’s reactivity, stability, and applications in various chemical reactions and research fields.
属性
分子式 |
C16H24BClO2 |
|---|---|
分子量 |
294.6 g/mol |
IUPAC 名称 |
2-(3-tert-butyl-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BClO2/c1-14(2,3)12-10-11(8-9-13(12)18)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3 |
InChI 键 |
PTNWSLOFWQETLX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


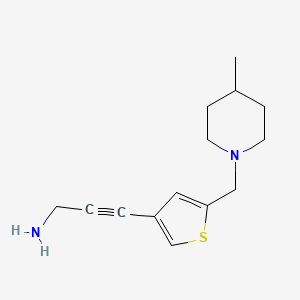
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13546369.png)
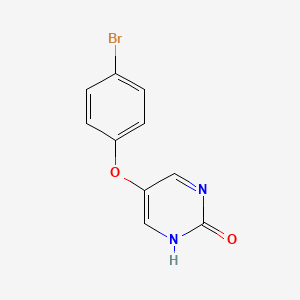

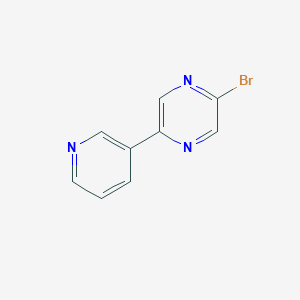
![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13546383.png)
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13546388.png)
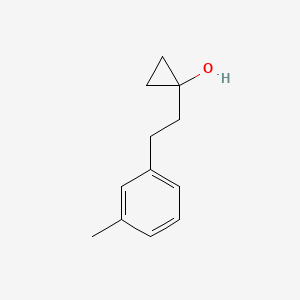
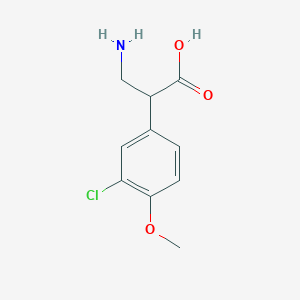
![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
